molecular formula C10H21NO6S B3122266 t-Boc-N-Amido-PEG2-Ms CAS No. 302331-20-0

t-Boc-N-Amido-PEG2-Ms

Cat. No. B3122266
CAS RN: 302331-20-0
M. Wt: 283.34 g/mol
InChI Key: ZDLSZXWATPDDQS-UHFFFAOYSA-N
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Description

T-Boc-N-Amido-PEG2-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The t-Boc group can be removed under acidic conditions . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of the compound .


Synthesis Analysis

The synthesis of t-Boc-N-Amido-PEG2-Ms involves the use of a Boc-protected amine and a mesyl group . The t-Boc group can be removed under acidic conditions . The mesyl group is a good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG2-Ms is C10H21NO6S . It has a molecular weight of 283.3 g/mol .


Chemical Reactions Analysis

The t-Boc group in t-Boc-N-Amido-PEG2-Ms can be removed under acidic conditions . The mesyl group is a good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG2-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The hydrophilic PEG spacer increases the water solubility of the compound .

Scientific Research Applications

Bioconjugation and Nanoparticle Functionalization

In chemical experiments, t-Boc-N-Amido-PEG2-Ms acts as a versatile connector. Researchers use it to link different biomolecules or nanoparticles, creating functional complexes with specific properties. These complexes find applications in various fields, including drug delivery, diagnostics, and bioimaging. The compound’s excellent biocompatibility ensures minimal side effects in vivo .

Mechanism of Action

Target of Action

t-Boc-N-Amido-PEG2-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The t-Boc group in the compound can be removed under acidic conditions . This exposes an amine group that can react with other molecules. The mesyl group is a good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond.

Biochemical Pathways

The exact biochemical pathways affected by t-Boc-N-Amido-PEG2-Ms depend on the molecules it is linked to. The compound itself can participate in nucleophilic substitution reactions . This can lead to the formation of new bonds and the creation of larger, more complex molecules.

Pharmacokinetics

The hydrophilic PEG spacer in t-Boc-N-Amido-PEG2-Ms increases the water solubility of the compound . This can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability.

Result of Action

The result of t-Boc-N-Amido-PEG2-Ms’s action is the formation of new molecules through nucleophilic substitution reactions . The exact molecular and cellular effects depend on the molecules it is linked to and the biological context.

Action Environment

The action of t-Boc-N-Amido-PEG2-Ms can be influenced by environmental factors such as pH. For instance, the removal of the t-Boc group occurs under acidic conditions . Additionally, the hydrophilic PEG spacer can interact with the aqueous environment, influencing the compound’s solubility and potentially its stability .

Future Directions

T-Boc-N-Amido-PEG2-Ms is a promising compound for research purposes . Its unique properties make it a useful tool in the field of drug delivery .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6S/c1-10(2,3)17-9(12)11-5-6-15-7-8-16-18(4,13)14/h5-8H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSZXWATPDDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG2-Ms

Synthesis routes and methods I

Procedure details

A rapidly stirred solution of tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate (47.1 g, 0.230 mol) in 1 L of anhydrous CH2Cl2 was cooled to 0° C. under N2 and treated with triethylamine (48.0 mL, 0.345 mol). Methanesulfonyl chloride (19.6 mL, 0.253 mol) was then added dropwise over 30 min. The reaction mixture was then allowed to warm to room temperature and was stirred an additional 22 hours. The reaction was quenched by addition of 500 mL saturated NaHCO3 solution and the organic layer was separated. The organic phase was then washed with H2O (3×500 mL) and brine. The organic portion was dried over Na2SO4 and concentrated to give 2-{2-[(tert-butoxycarbonyl)amino]ethoxy}ethyl methanesulfonate as a brown oil (63.5 g).
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl[2-(2-hydroxyethoxy)ethyl]carbamate (Step 1, 3.73 g, 18 mmol) was diluted in dichloromethane (75 mL) and cooled to 0° C. Triethylamine (3.0 mL, 22 mmol) was added, followed by methanesulfonyl chloride (1.7 mL, 22 mmol). After stirring at rt for 1 h, water was added. The aqueous layer was separated and extracted with dichloromethane. The combined organics were dried and concentrated in vacuo to afford the title compound as an oil. 1H NMR (CDCl3) δ: 1.44 (9H, s), 3.06 (3H, s), 3.32 (2H, m), 3.56 (2H, t), 3.72 (2H, m), 4.36 (2H, m).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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